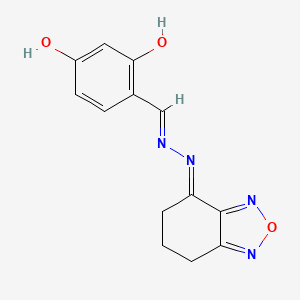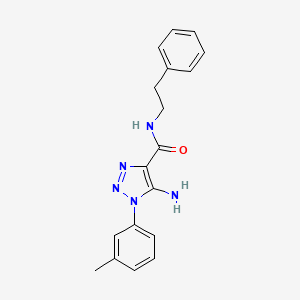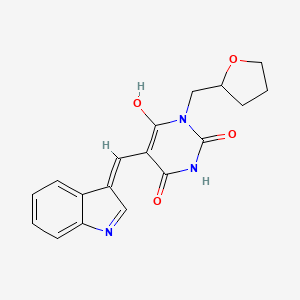![molecular formula C15H22N4O B5973652 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)
3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile is a chemical compound that is commonly referred to as JNJ-7925476. It is a potent and selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The orexin-1 receptor is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
JNJ-7925476 is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of various physiological processes, including sleep, appetite, and energy homeostasis. By blocking the activity of the orexin-1 receptor, JNJ-7925476 can modulate these processes and produce therapeutic effects.
Biochemical and Physiological Effects:
JNJ-7925476 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase sleep time and reduce wakefulness in animal models, suggesting that it may be effective in the treatment of insomnia and other sleep disorders. It has also been shown to reduce food intake and body weight in animal models, suggesting that it may be effective in the treatment of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-7925476 has several advantages for use in lab experiments. It is a highly selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, it also has some limitations, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on JNJ-7925476. One area of interest is the potential use of this compound in the treatment of addiction. Studies have shown that JNJ-7925476 can reduce drug-seeking behavior in animal models, suggesting that it may be effective in the treatment of addiction. Another area of interest is the potential use of JNJ-7925476 in the treatment of depression and anxiety disorders. Studies have shown that JNJ-7925476 can produce antidepressant and anxiolytic effects in animal models, suggesting that it may be effective in the treatment of these disorders. Finally, there is interest in developing more potent and selective orexin-1 receptor antagonists, which may have improved therapeutic potential compared to JNJ-7925476.
Métodos De Síntesis
The synthesis of JNJ-7925476 involves several steps, starting with the reaction of 2-chloropyrazine with 3-(hydroxymethyl)-3-isobutyl-1-piperidinecarboxylic acid to form 2-(3-(hydroxymethyl)-3-isobutyl-1-piperidinyl) pyrazine. This intermediate is then treated with cyanogen bromide to form 3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile.
Aplicaciones Científicas De Investigación
JNJ-7925476 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of insomnia, narcolepsy, and other sleep disorders. It has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
Propiedades
IUPAC Name |
3-[3-(hydroxymethyl)-3-(2-methylpropyl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12(2)8-15(11-20)4-3-7-19(10-15)14-13(9-16)17-5-6-18-14/h5-6,12,20H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUZJREGRYECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCCN(C1)C2=NC=CN=C2C#N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5973575.png)
![{1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5973579.png)

![7-(3-methoxybenzyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973593.png)

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)


![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)